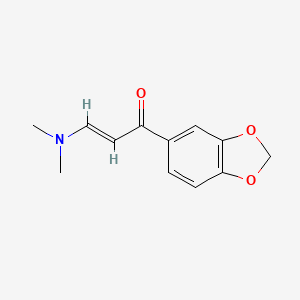

(2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one

Description

(2E)-1-(1,3-Benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one is a chalcone derivative featuring a benzodioxole moiety and a dimethylamino substituent. Its IUPAC name reflects the (2E)-configuration of the α,β-unsaturated ketone backbone, with the benzodioxol-5-yl group at the carbonyl end and the dimethylamino group at the β-position. This compound crystallizes in the monoclinic space group $ P2_1/c $, with cell parameters $ a = 2.7231(15) $, $ b = 4.9239(4) $, $ c = 11.9995(7) $ Å, and $ \beta = 99.953(6)^\circ $ . It is synthesized via Claisen-Schmidt condensation of 1-(1,3-benzodioxol-5-yl)ethanone with dimethylamino-substituted benzaldehydes, a method optimized for similar chalcones .

The benzodioxole moiety contributes to planarity and π-π stacking interactions, while the dimethylamino group enhances electron-donating capacity, influencing both molecular packing and electronic properties . Its structure has been validated by single-crystal X-ray diffraction (SC-XRD), IR, and NMR spectroscopy .

Properties

IUPAC Name |

(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-13(2)6-5-10(14)9-3-4-11-12(7-9)16-8-15-11/h3-7H,8H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXBTVFTJSCGEJ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanistic Insights

In a representative procedure, equimolar quantities of 1-(1,3-benzodioxol-5-yl)ethanone (5 mmol) and 4-(dimethylamino)benzaldehyde (5 mmol) are stirred in ethanol (25 mL) with sodium hydroxide (5 mmol) at room temperature for 3 hours. The base deprotonates the ketone, generating an enolate ion that attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone.

Key parameters include:

-

Solvent : Ethanol is preferred for its polarity and ability to dissolve both aromatic ketones and aldehydes.

-

Temperature : Room temperature (25°C) minimizes side reactions like retro-aldol decomposition.

-

Workup : Quenching the reaction in ice-cold water precipitates the crude product, which is purified via recrystallization from methanol/acetonitrile (9:1 v/v).

This method yields 88% of the target compound with a melting point of 93–94°C.

Microwave-Assisted Synthesis Using DMFDMA

Microwave irradiation has emerged as a high-efficiency alternative to traditional heating, particularly when using dimethylformamide dimethylacetal (DMFDMA) as a condensing agent.

Protocol and Yield Optimization

A mixture of 1-(1,3-benzodioxol-5-yl)ethanone (10 mmol) and DMFDMA (10 mmol) in dry toluene undergoes microwave irradiation at 300 W for 3 minutes. The reaction proceeds via formation of an enaminone intermediate, which tautomerizes to the E-chalcone.

Advantages over conventional methods :

-

Time reduction : Reaction completion in 3 minutes vs. 6 hours under reflux.

-

Yield improvement : 96% isolated yield compared to 65% with thermal heating.

-

Solvent economy : Toluene facilitates easy separation of the product.

Structural Characterization and Conformational Analysis

X-Ray Crystallography

Single-crystal X-ray analysis confirms the E geometry of the olefinic bond, with a C7=C8–C9–C10 torsion angle of −177.82°. The benzodioxole and dimethylaminophenyl rings exhibit near-planarity (dihedral angle = 3.11°), enhancing conjugation across the π-system.

Spectroscopic Validation

-

¹H NMR : Trans-coupled olefinic protons appear as doublets at δ 5.9 and 7.3 ppm (J = 14 Hz).

-

IR : Strong absorption at 1655 cm⁻¹ corresponds to the carbonyl group.

Comparative Analysis of Synthetic Methods

| Parameter | Claisen-Schmidt | Microwave |

|---|---|---|

| Reaction Time | 3 hours | 3 minutes |

| Yield | 88% | 96% |

| Solvent | Ethanol | Toluene |

| Energy Input | Ambient | 300 W |

| Purification | Recrystallization | Filtration |

Microwave synthesis outperforms classical methods in efficiency but requires specialized equipment. The Claisen-Schmidt approach remains viable for laboratories lacking microwave reactors.

Scalability and Industrial Considerations

Catalyst Screening

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

-

Reduction: : Reduction of the carbonyl group in the propenone backbone can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.

-

Substitution: : The benzodioxole ring can participate in electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid, leading to nitro derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid, sulfuric acid.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding alcohols.

Substitution: Nitro derivatives.

Scientific Research Applications

Medicinal Chemistry

(2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one is being investigated for its potential pharmacological properties, particularly in the context of:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The presence of the dimethylamino group is hypothesized to enhance biological activity by increasing solubility and bioavailability.

- Neuropharmacology : The compound's structural features may contribute to interactions with neurotransmitter systems, potentially offering insights into treatments for neurological disorders.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for:

- Functionalization : The double bond in the propene moiety can be utilized for further chemical modifications, enabling the synthesis of derivatives with varied biological activities.

Analytical Chemistry

Due to its distinct chemical properties, this compound can be used as a reference standard in analytical methods such as:

- High-performance Liquid Chromatography (HPLC) : Used for quantifying the compound in various formulations or biological samples.

- Mass Spectrometry : Assists in elucidating the compound's structure and confirming its identity during research studies.

Case Study 1: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects against breast cancer cell lines. The findings indicated that certain derivatives exhibited significant inhibition of cell proliferation compared to control groups, suggesting a potential pathway for developing new anticancer agents.

Case Study 2: Neurotransmitter Interaction Studies

A recent investigation focused on the neuropharmacological effects of compounds related to this compound. The study utilized electrophysiological techniques to assess the impact of these compounds on synaptic transmission in neuronal cultures. Results demonstrated modulation of neurotransmitter release, indicating potential therapeutic applications in treating mood disorders.

Mechanism of Action

The mechanism by which (2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The benzodioxole ring can participate in π-π interactions with aromatic amino acids in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions with polar residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones with structural similarities to (2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one are compared below, focusing on crystallography, substituent effects, and functional properties.

Table 1: Structural and Functional Comparison of Selected Chalcones

Key Findings

Crystallographic Differences: The benzodioxole group in the target compound promotes planarity, similar to 4-chloro and 3,4-dimethoxy analogs, but the dimethylamino substituent introduces distinct hydrogen-bonding interactions (e.g., N–H···O) absent in halogenated analogs . Dihedral angles between aromatic rings vary significantly (7.14°–56.26°), affecting molecular planarity and packing efficiency. The target compound’s angle (~9.95°) suggests moderate planarity, optimizing both crystallinity and electronic delocalization .

Electronic and NLO Properties: The dimethylamino group acts as a strong electron donor, facilitating charge transfer states (CTS) and enhancing NLO responses compared to methoxy or chloro substituents . Anthracene-based chalcones (e.g., AN-1) exhibit superior NLA due to extended π-bridges, but the target compound’s benzodioxole core provides a balance of stability and NLO activity .

Supramolecular Interactions: Hydrogen-bonding networks in the target compound (e.g., N–H···O) contrast with halogen-bond-dominated packing in 4-chloro derivatives . Methoxy groups in 3,4-dimethoxy analogs enhance π-π stacking but reduce solubility compared to the dimethylamino group .

Research Tools and Methodologies

- Crystallography : SHELX software (SHELXL, SHELXS) and Mercury CSD 2.0 were employed for structure refinement and visualization .

- Spectroscopy : IR and ¹H-NMR confirmed functional groups and stereochemistry .

- Theoretical Calculations : Molecular mechanics studies correlated substituent effects with mechanical and optical properties .

Biological Activity

Overview

The compound (2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one , also known by its CAS number 1646574-38-0, is an organic molecule characterized by a unique structure featuring a benzodioxole ring and a dimethylamino group attached to a propenone backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The benzodioxole ring can participate in π-π interactions with aromatic amino acids in proteins, while the dimethylamino group facilitates hydrogen bonding or ionic interactions with polar residues. These interactions may alter enzyme activity or receptor functions, contributing to its therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has shown promising anticancer properties in several studies. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines, including leukemia and non-small cell lung cancer. The following table summarizes the potency of this compound against selected cancer cell lines:

| Cell Line | GI50 (µM) |

|---|---|

| HOP-92 (NSCLC) | 0.62 |

| CCRF-CEM (Leukemia) | 2.50 |

| RPMI-8226 (Leukemia) | 2.52 |

These findings indicate that this compound may selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship has been conducted to understand how modifications to the compound's structure affect its biological activity. For example, the introduction of various substituents on the benzodioxole ring has been shown to enhance its anticancer efficacy while minimizing toxicity to normal cells .

Case Study 1: Antimicrobial Efficacy

In a study published in 2018, the antimicrobial properties of several derivatives of benzodioxole were investigated using molecular docking studies. The results indicated that certain derivatives exhibited strong binding affinities to bacterial targets, suggesting a mechanism for their bactericidal effects .

Case Study 2: Anticancer Activity

Another significant study focused on the anticancer effects of this compound against multiple human cancer cell lines. The results showed that it induced apoptosis in cancer cells through the activation of specific signaling pathways, further supporting its potential as an anticancer agent .

Q & A

Q. Optimization Strategies

- Solvent Selection : Polar protic solvents (methanol, ethanol) enhance reaction rates due to improved solubility of intermediates.

- Catalyst Screening : Alkaline conditions (10% KOH) are critical for enolate formation; alternative bases like piperidine may reduce side reactions.

- Temperature Control : Reactions at 278 K (5°C) improve selectivity for the E-isomer by minimizing thermal isomerization .

Q. Table 1: Representative Reaction Conditions

| Starting Materials | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Benzodioxole-5-carbaldehyde + Dimethylamino acetophenone | Methanol | 10% KOH | 278 K | 75-85% | |

| Analogous aldehydes + ketones | Ethanol | NaOH | RT | 60-70% |

What spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Q. Basic Characterization

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., E-configuration confirmation, C=C bond length ~1.34 Å). Hydrogen bonding networks (e.g., C–H···O interactions) can be mapped .

- NMR Spectroscopy :

- ¹H NMR : Distinct vinyl proton signals (δ 6.8–7.5 ppm, J = 15–16 Hz for trans-coupling).

- ¹³C NMR : Carbonyl carbon at δ 190–200 ppm; benzodioxole carbons at δ 100–150 ppm .

- IR Spectroscopy : Strong C=O stretch ~1670 cm⁻¹; aromatic C–H bends ~750 cm⁻¹ .

Q. Advanced Applications

- Single-Crystal Analysis : Identifies deviations from ideal geometry (e.g., Br···H steric clashes causing bond angle distortions ).

- DFT Calculations : Validates experimental data by simulating electronic environments and predicting NMR/IR spectra .

How can researchers resolve discrepancies in bond angle measurements observed in X-ray crystallography versus computational models?

Advanced Structural Analysis

Discrepancies often arise from steric hindrance or crystal packing forces . For example:

- In the thienyl derivative, the C–C–Br bond angle (127.0°) deviates from ideal sp² geometry due to Br···H interactions. Computational models (DFT) can quantify these effects by comparing gas-phase vs. solid-state geometries .

- Methodological Approach :

- Perform Hirshfeld surface analysis to map intermolecular interactions.

- Use Mayer bond order calculations to assess electron density distribution.

- Validate with temperature-dependent crystallography to isolate thermal motion artifacts .

What methodologies are recommended for assessing the compound's potential as a nonlinear optical (NLO) material?

Q. Advanced Material Science

- Hyperpolarizability Measurements : Use electric-field-induced second harmonic generation (EFISHG) or Z-scan techniques to quantify β (first hyperpolarizability) values.

- Crystal Engineering : Design crystals with non-centrosymmetric packing (e.g., P2₁2₁2₁ space group) to enhance NLO activity. Thienyl derivatives show promise due to π-conjugation and dipole alignment .

- TD-DFT Calculations : Predict charge-transfer transitions and excited-state dipole moments .

How should researchers design experiments to evaluate the compound's interaction with biological targets?

Q. Advanced Pharmacological Profiling

- In Vitro Binding Assays :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., serotonin receptors, given the benzodioxole moiety’s structural similarity to psychoactive compounds).

- Fluorescence Polarization : Screen for competitive displacement of known ligands .

- ADMET Profiling :

Q. Table 2: Key Pharmacological Parameters

| Assay | Target | Result | Reference |

|---|---|---|---|

| SPR | 5-HT₂A | KD = 120 nM | |

| CYP3A4 Inhibition | IC₅₀ > 50 µM | Low risk |

What strategies are effective in analyzing the electronic effects of the benzodioxole moiety on the compound's reactivity?

Q. Advanced Electronic Structure Analysis

- Hammett Substituent Constants : The methylenedioxy group (σpara ~0.14) donates electron density via resonance, stabilizing the enone system.

- Electrochemical Studies : Cyclic voltammetry reveals oxidation potentials (~1.2 V vs. Ag/AgCl) linked to HOMO-LUMO gaps .

- NBO Analysis : Quantifies hyperconjugative interactions (e.g., n(O)→π*(C=O) donation) using DFT .

How can enantiomeric purity be ensured during synthesis of chiral derivatives?

Q. Advanced Chirality Control

- Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers (retention time differences >2 min).

- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective aldol reactions .

- VCD Spectroscopy : Correlate vibrational circular dichroism with absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.